molecular formula C9H16 B1346706 1,8-Nonadiene CAS No. 4900-30-5

1,8-Nonadiene

Cat. No. B1346706
CAS RN: 4900-30-5
M. Wt: 124.22 g/mol
InChI Key: VJHGSLHHMIELQD-UHFFFAOYSA-N
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Description

“1,8-Nonadiene” is a chemical compound with the molecular formula C9H16 . It is a natural product found in Oryza sativa .


Synthesis Analysis

The synthesis of “1,8-Nonadiene” involves a multi-step reaction with two steps . The first step involves an 8.7 percent Chromat . The second step involves Re2O7/Al2O3/Sn(CH3)4 at 90°C .


Molecular Structure Analysis

The molecular structure of “1,8-Nonadiene” is represented by the formula C9H16 . The molecular weight is 124.22 g/mol . The monoisotopic mass is 124.125198 Da .


Chemical Reactions Analysis

“1,8-Nonadiene” undergoes a ring-closing metathesis reaction in the presence of KCl .


Physical And Chemical Properties Analysis

“1,8-Nonadiene” has a density of 0.7±0.1 g/cm3 . The boiling point is 142.6±10.0 °C at 760 mmHg . The vapour pressure is 6.9±0.1 mmHg at 25°C . The enthalpy of vaporization is 36.4±0.8 kJ/mol . The flash point is 26.1±0.0 °C . The index of refraction is 1.430 . The molar refractivity is 43.2±0.3 cm3 . The polar surface area is 0 Å2 . The polarizability is 17.1±0.5 10-24 cm3 . The surface tension is 23.5±3.0 dyne/cm . The molar volume is 167.3±3.0 cm3 .

Scientific Research Applications

1,8-Nonadiene is a hydrocarbon with the formula C9H16. It is used in various scientific fields, particularly in chemistry, for research and experimental purposes . Its molecular weight is 124.2233 . It’s a colorless to almost colorless clear liquid with a boiling point of 132 °C .

In chemistry, it’s often used in studies involving metathesis reactions . Metathesis is a type of chemical reaction where bonds are broken and formed between different pairs of atoms. It’s a fundamental tool in synthetic chemistry for the formation of new carbon-carbon bonds.

In physics, 1,8-Nonadiene is used in thermophysical studies . Thermophysical properties are characteristics that become evident during heating or cooling of the substance. These properties include boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index .

In biology, while specific applications of 1,8-Nonadiene were not found, hydrocarbons similar to 1,8-Nonadiene are often used in studies involving biochemistry and molecular biology .

In medicine, again, while specific applications of 1,8-Nonadiene were not found, hydrocarbons similar to 1,8-Nonadiene are often used in drug delivery systems and other nanomedicine applications .

In environmental science, while specific applications of 1,8-Nonadiene were not found, similar compounds are used in the development of nanosensors for environmental monitoring .

In material science, 1,8-Nonadiene could potentially be used in the synthesis of new materials, given its chemical structure .

Industrial Processes 1,8-Nonadiene can be used in a method called Acyclic Diene Metathesis (ADMET) for polymer production . This method involves olefin metathesis of an open-chain substrate with two double bonds at the ends of a long chain, such as 1,8-Nonadiene. As the reaction proceeds, the gaseous ethylene by-product escapes, thereby driving the equilibrium toward polymer product .

Food Industry Nanotechnology is being used in the food industry to improve food safety, quality control, and the production of new food additives/supplements .

Cosmetics Nanotechnology is being used in the cosmetics industry to overcome the drawbacks associated with traditional cosmetics and also to add more useful features to a formulation .

Textile Industry Nanotechnology is being used in the textile industry to enhance the functionalities of textiles, such as conductivity, water repellence, microbial control, high strength, anti-static properties, color blocking, etc .

Automotive Industry Nanotechnology is being used in the automotive industry to improve the performance of existing technologies for car industries. Applications range from already existing paint quality, fuel cells, batteries, wear-resistant tires, lighter but stronger materials, ultra-thin anti-glare layers for windows and mirrors to the futuristic energy-harvesting bodywork, fully self-repairing paint and switchable colors .

Pharmaceuticals In the pharmaceutical industry, 1,8-Nonadiene could potentially be used in the synthesis of new drugs or as a component in drug delivery systems .

Paints and Coatings Nanotechnology is being used in the paints and coatings industry to improve the properties of paints and coatings, such as their durability, resistance to wear and tear, and aesthetic appeal .

properties

IUPAC Name

nona-1,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHGSLHHMIELQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063642
Record name 1,8-Nonadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Nonadiene

CAS RN

4900-30-5
Record name 1,8-Nonadiene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Nonadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Nonadiene
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Record name 1,8-Nonadiene
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Record name Nona-1,8-diene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.206
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Synthesis routes and methods

Procedure details

1,8-decadiene; 1,9-decadiene;
Name
1,8-decadiene
Quantity
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reactant
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
G Martín, H Martínez, H Ortega… - Phosphorus and sulfur …, 1985 - Taylor & Francis
Under stirred-flow conditions, the title compounds pyrolyze to yield propene and the ethyl, allyl and benzyl dithioformates, respectively, as reaction products. The first order rate …
Number of citations: 4 www.tandfonline.com
AT Blomquist, PR Taussig - Journal of the American Chemical …, 1957 - ACS Publications
Pyrolysis of cyclononyl acetate at 500 affords mainly 1, 8-nonadiene (70%) together with cis-cyclononene (27%) and ZraMJ-cyclononene (1.5%). Thermal decomposition of cyclononyl S…
Number of citations: 34 pubs.acs.org
T Kawai, Y Yamazaki, T Taoka, K Kobayashi - Journal of Catalysis, 1984 - Elsevier
The metathesis of five kinds of α,ω-dienes containing from six to ten carbon atoms were investigated over CsNO 3 -Re 2 O 7 -Al 2 O 3 catalyst. The reactions were carried out in a …
Number of citations: 29 www.sciencedirect.com
DJ Nelson, JM Percy - Dalton Transactions, 2014 - pubs.rsc.org
Experimental studies of the ring-closing metathesis reaction of 1,8-nonadiene and the ROMP reaction of cycloheptene show that the rate of isomerisation is not correlated to the …
Number of citations: 20 pubs.rsc.org
G Smith, SJ McLain, RR Schrock - Journal of Organometallic Chemistry, 1980 - Elsevier
Tantallabicycloalkane complexes have been prepared from 1,6-heptadiene, 1,7-octadiene, and 1,8-nonadiene. The first is all cis about the common CC bond, the second is a mixture …
Number of citations: 2 www.sciencedirect.com
RG Carlson, JH Bateman - The Journal of Organic Chemistry, 1967 - ACS Publications
In connection with another study we required a con-venient route to 2-cyclodecenone (2). The only re-ported preparation of this compound involved the pyrolytic dehydration of 2-…
Number of citations: 14 pubs.acs.org
R Srinivasan, JA Ors, T Baum - The Journal of Organic Chemistry, 1981 - ACS Publications
(1) R. Srinivasan and JA Ors, J. Org. Chem., 44, 3426 (1979). the processes by which la and lb were formed and (ii) the varying ratio of cis-to írons-3-heptene that was observed to …
Number of citations: 12 pubs.acs.org
R Woolford - The Journal of Organic Chemistry, 1958 - ACS Publications
(12) Added in Proof: Three recent publications have dealt with the convenient preparation and analysis of methylcyclohexanols: W. Hückel and J. Kurz, Chem. her., 91, 1290 (1958); W. …
Number of citations: 7 pubs.acs.org
SI Im, JE Bae, SH Choi - Korean journal of food and cookery …, 2006 - koreascience.kr
The aroma components of german chamomile tea in Europe and kukwha (Chrysanthemum boreale Makino) tea in Korea belonging to genus chrysanthemum were analyzed and …
Number of citations: 37 koreascience.kr
A Segre, R Viterbo, G Parisi - Journal of the American chemical …, 1957 - ACS Publications
6-Thioctic acid has been synthesized starting from 2-acetoxyethylcyclohexanone by peracid oxidation to the 1—6-lactone of 6-hydroxy-8-acetoxyoctanoic acid and reaction, with …
Number of citations: 51 pubs.acs.org

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